molecular formula C15H14O2 B11880824 3-Phenylchroman-6-ol

3-Phenylchroman-6-ol

Cat. No.: B11880824
M. Wt: 226.27 g/mol
InChI Key: QLVLWWQJYGXPQE-UHFFFAOYSA-N
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Description

3-Phenylchroman-6-ol is a phenolic compound characterized by a chroman ring structure with a phenyl group attached at the third position and a hydroxyl group at the sixth position. This compound belongs to the class of flavonoids, which are known for their diverse biological activities and presence in various natural sources.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylchroman-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a three-component reaction involving 3-formylchromones, malononitrile or alkyl cyanoacetate, and cyclic 1,3-diones in the presence of a catalytic amount of potassium carbonate in aqueous media .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylchroman-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

3-Phenylchroman-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylchroman-6-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3-Phenylchroman-6-ol can be compared with other phenolic compounds and flavonoids:

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

3-phenyl-3,4-dihydro-2H-chromen-6-ol

InChI

InChI=1S/C15H14O2/c16-14-6-7-15-12(9-14)8-13(10-17-15)11-4-2-1-3-5-11/h1-7,9,13,16H,8,10H2

InChI Key

QLVLWWQJYGXPQE-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=C(C=C2)O)C3=CC=CC=C3

Origin of Product

United States

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